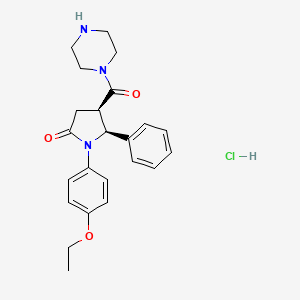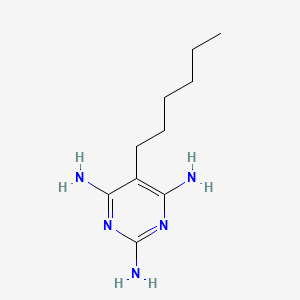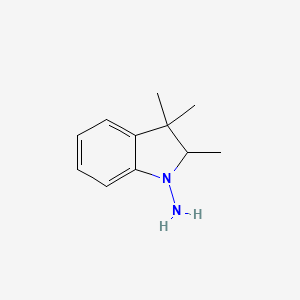
3-(Anthracen-9-yl)-5-tert-butyl-4-nitro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an anthracene moiety, a tert-butyl group, and a nitro group attached to the isoxazole ring. The anthracene moiety is known for its aromatic properties, which can contribute to the compound’s stability and reactivity.
Preparation Methods
The synthesis of 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Anthracene Moiety: The anthracene group can be introduced through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl chloride and a strong base such as sodium hydride.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the anthracene moiety can be functionalized with various substituents using reagents like halogens or alkylating agents.
Cycloaddition: The isoxazole ring can participate in cycloaddition reactions with dienes or other dipolarophiles, leading to the formation of complex polycyclic structures.
Scientific Research Applications
3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals and bioactive molecules. Its interactions with biological targets can be studied to identify potential therapeutic applications.
Medicine: The compound may serve as a lead compound in drug discovery efforts, particularly in the search for new treatments for diseases where isoxazole derivatives have shown promise.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or photoreactivity, which are valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the anthracene moiety can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. The isoxazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole include other isoxazole derivatives with different substituents. Some examples are:
3-(Anthracen-9-yl)-5-(tert-butyl)-4-aminoisoxazole: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
3-(Anthracen-9-yl)-5-(tert-butyl)-4-methoxyisoxazole: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with other molecules.
3-(Anthracen-9-yl)-5-(tert-butyl)-4-chloroisoxazole: The chloro substituent can enhance the compound’s electrophilicity and its potential for further functionalization.
The uniqueness of 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
CAS No. |
922139-06-8 |
|---|---|
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-anthracen-9-yl-5-tert-butyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C21H18N2O3/c1-21(2,3)20-19(23(24)25)18(22-26-20)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
InChI Key |
AWLULQGUMUMPKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)C2=C3C=CC=CC3=CC4=CC=CC=C42)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)


![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12915767.png)




![Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-](/img/structure/B12915785.png)
![Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate](/img/structure/B12915804.png)


![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)

